![molecular formula C15H21NO3 B1326023 Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate CAS No. 951885-95-3](/img/structure/B1326023.png)

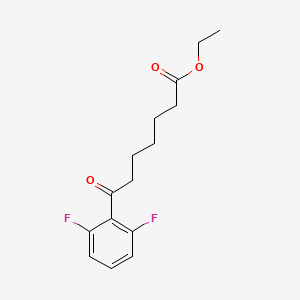

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

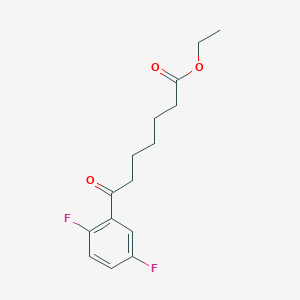

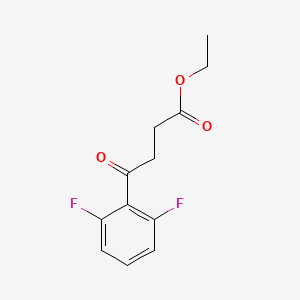

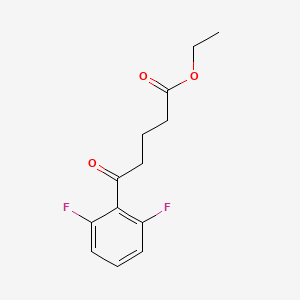

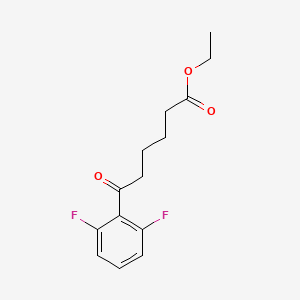

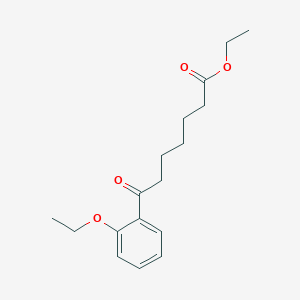

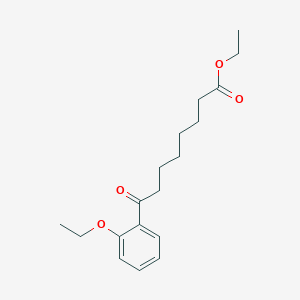

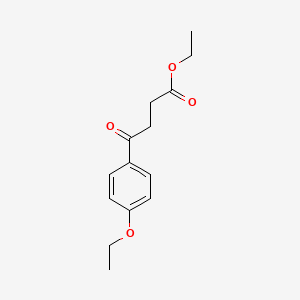

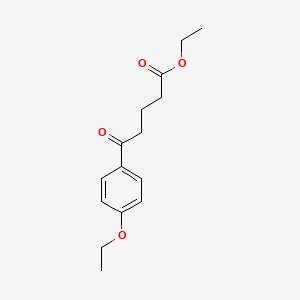

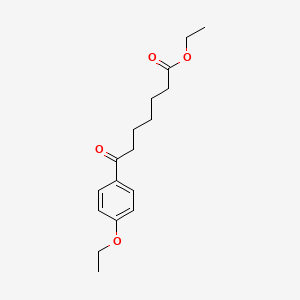

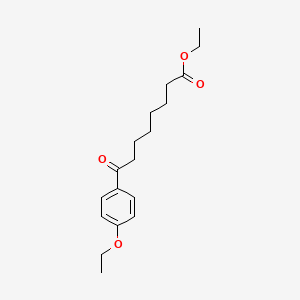

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is an organic compound . The molecule contains a total of 40 bonds, including 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine . It consists of 21 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .

Synthesis Analysis

The synthesis of a similar compound, 4-(4-N,N-Dimethylamino phenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (DDPC), was achieved via the multi-component reaction of indane-1,3-dione with 4-(dimethylamino)benzaldehyde, ethyl acetoacetate, and ammonium acetate .Molecular Structure Analysis

The molecule contains a total of 40 bonds. There are 19 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic tertiary amine .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate are not available, a related compound, DDPC, exhibits a red shift in its emission spectrum as the solvent polarity increases. This indicates a large change in the dipole moment upon excitation due to intramolecular charge transfer within the excited DDPC molecules .Applications De Recherche Scientifique

Synthesis and Properties

Synthesis of Pyrimidine Derivatives : Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is used in the synthesis of pyrimidine derivatives, including 1,3-disubstituted 5-dimethylaminouracils and 5-dimethylamino-6-ethyluracils, with applications in pharmacology (Senda, Hirota, & Notani, 1974).

Development of Fluorescent Molecular Probes : This compound contributes to the synthesis of new fluorescent solvatochromic dyes, offering potential in the development of sensitive fluorescent molecular probes for biological and process studies (Diwu et al., 1997).

Applications in Biological Studies

Antitumor Agents : Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is involved in the creation of compounds with in vivo antitumor activity. These compounds are significant for their binding properties to DNA and potential effectiveness against solid tumors (Denny, Atwell, Rewcastle, & Baguley, 1987).

Photoreactions in Chemistry : The compound has been studied in the context of photoreactions, such as the synthesis of azalactones via remote hydrogen transfer, highlighting its role in photochemical processes (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Antidepressant Activity : It's used in the synthesis of compounds tested for inhibiting brain imipramine receptor binding and neurotransmitter uptake, showing potential for antidepressant activity (Yardley et al., 1990).

Other Chemical Applications

- Synthesis of Novel Compounds : Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate is integral in the synthesis of various novel compounds, such as isoquinolino[5,4-ab]phenanthridine derivatives, expanding the range of chemical structures available for various applications (Tsai et al., 2018).

Propriétés

IUPAC Name |

ethyl 5-[4-(dimethylamino)phenyl]-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-4-19-15(18)7-5-6-14(17)12-8-10-13(11-9-12)16(2)3/h8-11H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSGCAKNFKTAOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-[4-(N,N-dimethylamino)phenyl]-5-oxovalerate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.